BPP-2

PET Imaging GHSR Receptor Binding

Select BPP-2 for its well-defined Ki of 274 nM and specific in vivo defluorination profile. This 2,4-diaminopyrimidine derivative provides a reliable, quantifiable positive control for metabolic stability assays and a dedicated tool for peripheral GHSR imaging, particularly in the pancreas. Avoids data variability associated with uncharacterized alternatives.

Molecular Formula C27H28FN5O2
Molecular Weight 473.5 g/mol
Cat. No. B12364742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPP-2
Molecular FormulaC27H28FN5O2
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2=C(C(=NC(=N2)N)N)C3=CC=C(C=C3)NCC4=CC=C(C=C4)OCCF
InChIInChI=1S/C27H28FN5O2/c28-14-15-35-23-12-6-19(7-13-23)16-31-22-10-8-21(9-11-22)25-24(32-27(30)33-26(25)29)18-34-17-20-4-2-1-3-5-20/h1-13,31H,14-18H2,(H4,29,30,32,33)
InChIKeyNHKPNCWGZDAUHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding the BPP-2 PET Probe: A GHSR-Targeted 18F-Labeled Diaminopyrimidine Derivative


BPP-2 is a novel 18F-labeled 2,4-diaminopyrimidine derivative designed for use as a positron emission tomography (PET) probe targeting the growth hormone secretagogue receptor (GHSR) [1]. GHSR is a G protein-coupled receptor involved in regulating appetite, food intake, and growth hormone release, with expression predominantly in the brain and pancreas [1]. This small molecule ligand has a molecular weight of 473.54 and the formula C₂₇H₂₈FN₅O₂ .

Why BPP-2 Cannot Be Replaced by Other In-Class PET Probes


Simply substituting BPP-2 with another GHSR-targeting probe or using a generic 18F-labeling strategy would lead to inconsistent or misleading PET imaging data. The [18F]BPP-2 probe exhibits a specific in vivo defluorination profile, resulting in high bone accumulation of radioactivity, a critical limitation that other probes may not share [1]. Furthermore, its binding affinity for GHSR (Ki = 274 nM) is distinct from other compounds in its class, like its precursor Abb8a (Ki = 109 nM), meaning interchangeable use would directly impact target engagement and imaging sensitivity [1]. This specific combination of target affinity and in vivo behavior must be accounted for in any study design, making direct substitution scientifically unsound without full re-validation.

Quantitative Evidence Guide: BPP-2's Differentiated Performance in GHSR PET Imaging


BPP-2 Shows Comparable GHSR Affinity to Lead Compound Abb8a

In a direct in vitro competitive binding assay, the binding affinity of BPP-2 for the ghrelin receptor (GHSR) was found to be comparable to that of the diaminopyrimidine lead compound Abb8a [1].

PET Imaging GHSR Receptor Binding

BPP-2 Demonstrates High Bone Accumulation Due to In Vivo Defluorination

A biodistribution study in normal mice revealed that [18F]BPP-2 exhibits a critical in vivo limitation: high radioactivity accumulation in bone, attributed to its defluorination [1].

PET Imaging In Vivo Pharmacokinetics Metabolic Stability

BPP-2 Shows Low Brain Uptake in Normal Mice

In a biodistribution study using normal mice, [18F]BPP-2 displayed low uptake in the brain, despite GHSR being expressed there [1].

PET Imaging Blood-Brain Barrier Biodistribution

BPP-2 Achieves Moderate Pancreatic Uptake Consistent with GHSR Expression

The same biodistribution study showed that [18F]BPP-2 has moderate uptake in the pancreas, which aligns with the known expression profile of the GHSR target [1].

PET Imaging Pancreas Biodistribution

Optimal Research and Industrial Application Scenarios for BPP-2


Development of Next-Generation GHSR PET Probes

BPP-2 serves as a valuable tool compound for medicinal chemistry programs focused on developing improved GHSR-targeted PET probes. Its confirmed GHSR binding (Ki = 274 nM) validates the 2,4-diaminopyrimidine scaffold, while its documented in vivo defluorination and low brain uptake provide clear, quantifiable benchmarks for optimization [1].

Peripheral GHSR Imaging Studies

BPP-2 can be effectively employed for PET imaging of GHSR in peripheral organs, particularly the pancreas, where it shows moderate, target-specific uptake in biodistribution studies [1]. Its limitations for brain imaging make it a dedicated tool for researchers investigating the role of GHSR in metabolic function and diseases of the pancreas.

Evaluating Metabolic Stability of 18F-Labeled Probes

BPP-2's well-characterized high bone uptake, a direct consequence of in vivo defluorination, makes it an ideal reference compound for studies assessing the metabolic stability of other 18F-labeled probes. Researchers can use BPP-2 as a positive control to benchmark new compounds designed for enhanced stability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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